molecular formula C28H30FNO4 B1311830 (3R,5S,E)-丙基 7-(2-环丙基-4-(4-氟苯基)喹啉-3-基)-3,5-二羟基庚-6-烯酸酯 CAS No. 917752-49-9

(3R,5S,E)-丙基 7-(2-环丙基-4-(4-氟苯基)喹啉-3-基)-3,5-二羟基庚-6-烯酸酯

货号 B1311830
CAS 编号: 917752-49-9
分子量: 463.5 g/mol
InChI 键: LXBBQBGIZITSJH-WRBWEIJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate . It is a solid substance stored at a temperature of 2-8°C .


Synthesis Analysis

The compound can be synthesized using trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours . The reaction solution was essentially a single dot and was added dropwise to a 120 g ice mass Sodium bicarbonate solution to adjust the pH = 7 or so, using dichloromethane extraction twice, each 90mL, organic phase washing, drying, decompression Distillation of most of the dichloromethane, cooling stirring 2h, T = 10 C filtration, white-like solid 8.5g, product yield 81% .


Molecular Structure Analysis

The molecular formula of the compound is C29H32FNO4 . The InChI code is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 .


Chemical Reactions Analysis

The compound can undergo reactions under certain conditions. For example, it reacts with trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours .


Physical And Chemical Properties Analysis

The compound is a solid substance stored at a temperature of 2-8°C . The molecular weight is 477.58 .

科学研究应用

Application in Medicine

Summary of the Application

This compound is used as a synthetic intermediate of a “3-hydroxy-3-methylglutaryl CoA-reductase inhibitor”. This inhibitor is disclosed in JP 1-279866 A as being useful for a blood-cholesterol reducer .

Methods of Application or Experimental Procedures

The production process for this compound involves a series of chemical reactions. However, the reaction product is a mixture of an optical isomer and an optically active substance, so only the desired optically active substance compound should be obtained through separation and purification by means of chromatography and so on in their respective final steps .

Results or Outcomes

The production process results in the efficient production of (3R,5S)-(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]-3,5-dihydroxyhept-6-enic acid esters with high optical purities .

Application in Cardiovascular Disease Prevention

Summary of the Application

Pitavastatin is used to lower lipid levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke .

Methods of Application or Experimental Procedures

Pitavastatin is administered orally, usually as a calcium salt . It is used in adults together with a diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .

Results or Outcomes

The use of statins, including Pitavastatin, has been shown in a number of studies to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Application in Treatment of Hypercholesterolemia

Summary of the Application

Pitavastatin is indicated for hypercholesterolemia (elevated cholesterol) and for the prevention of cardiovascular disease .

Methods of Application or Experimental Procedures

Pitavastatin is used in adults together with a diet to lower high cholesterol levels and triglyceride (fat) levels in the blood and increase good cholesterol (HDL) in patients with primary hyperlipidemia or mixed dyslipidemia .

Results or Outcomes

A 2009 study of the 104-week LIVES trial found Pitavastatin increased HDL cholesterol, especially in patients with HDL lower than 40 mg/dL, who had a 24.6% rise, in addition to greatly reducing LDL cholesterol 31.3% .

安全和危害

The compound has a GHS07 pictogram. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

属性

IUPAC Name

propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBBQBGIZITSJH-WRBWEIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。